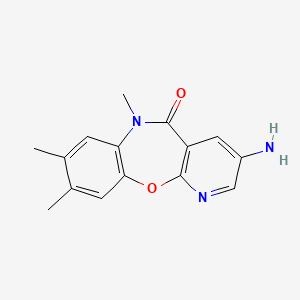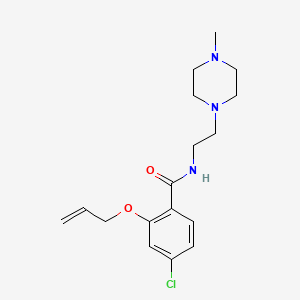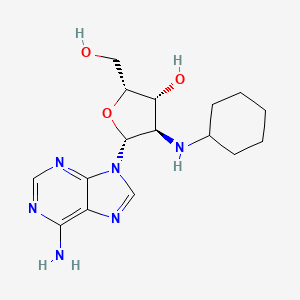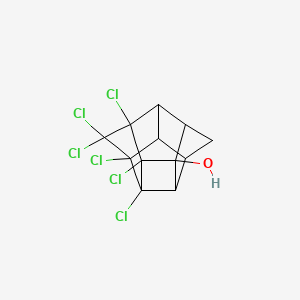
Endrin alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Endrin alcohol is an organochlorine compound with the chemical formula C12H8Cl6O. It was first produced in 1950 by Shell and Velsicol Chemical Corporation. This compound is primarily used as an insecticide, rodenticide, and piscicide. It is a colorless, odorless solid, although commercial samples are often off-white .
Métodos De Preparación
Endrin alcohol can be synthesized through several methods. One common laboratory method involves the hydration of alkenes, where water is added to an alkene in the presence of a catalyst . Another method is the hydrolysis of halides, where alkyl halides are boiled with an aqueous solution of an alkali hydroxide to produce alcohol through a nucleophilic substitution mechanism . Industrial production methods often involve the hydration of ethene using an excess of steam under pressure at high temperatures in the presence of phosphoric acid .
Análisis De Reacciones Químicas
Endrin alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form endrin ketone and endrin aldehyde . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are endrin ketone and endrin aldehyde .
Aplicaciones Científicas De Investigación
Endrin alcohol has several scientific research applications. In chemistry, it is used to study the stability and degradation of organochlorine compounds . In biology, it is used to investigate the effects of neurotoxins on the central nervous system . In medicine, it is studied for its potential use in treating certain neurological disorders . In industry, it is used as a reference compound for gas chromatography to determine flowpath inertness and cleanliness .
Mecanismo De Acción
Endrin alcohol acts as a neurotoxin on the central nervous system. Upon entering the body, it can be stored in body fats and can cause convulsions, seizures, or even death . The molecular targets and pathways involved include the inhibition of gamma-aminobutyric acid (GABA) receptors and the activation of glutamate receptors, leading to an imbalance in neurotransmitter levels .
Comparación Con Compuestos Similares
Endrin alcohol is similar to other organochlorine compounds such as aldrin, dieldrin, and DDT. it is unique in its high toxicity and persistence in the environment . Unlike other compounds, this compound has a half-life of 12 years in soil and can cause severe ecological consequences . Similar compounds include aldrin, dieldrin, and DDT .
Propiedades
Número CAS |
33058-12-7 |
|---|---|
Fórmula molecular |
C12H8Cl6O |
Peso molecular |
380.9 g/mol |
Nombre IUPAC |
1,9,10,11,11,12-hexachlorohexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecan-7-ol |
InChI |
InChI=1S/C12H8Cl6O/c13-8-4-2-1-3-5(4)9(14,12(8,17)18)11(16)7(3,19)6(2)10(8,11)15/h2-6,19H,1H2 |
Clave InChI |
FWIOOTDZGJSQMX-UHFFFAOYSA-N |
SMILES canónico |
C1C2C3C4C1C5(C2C6(C3(C(C4(C56Cl)Cl)(Cl)Cl)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



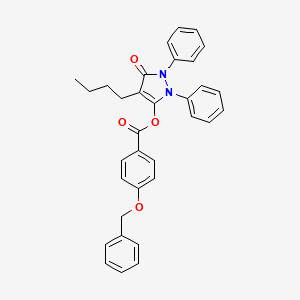
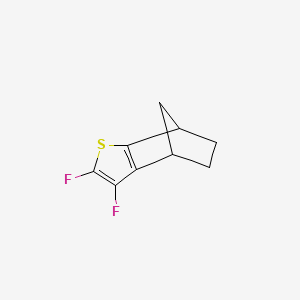
![4,8-dihydroxy-11-methoxy-11-methyl-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one](/img/structure/B12797390.png)

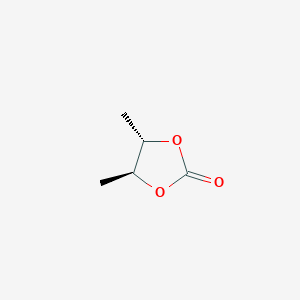
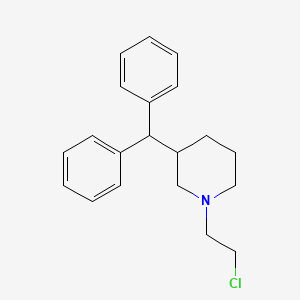

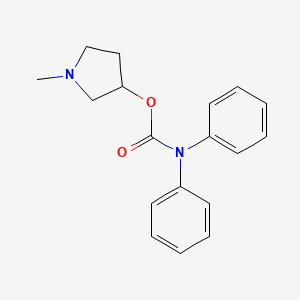
![ethyl N-[bis[(ethoxycarbonylamino)carbamoylamino]phosphorylcarbamoylamino]carbamate](/img/structure/B12797427.png)
